N-Type Calcium Channel Blockade Class-Level Inference vs. Structurally Divergent Sulfonamides
Patent US20110098281 discloses that pyrrolidinyl-containing benzenesulfonamides of Formula I inhibit N-type calcium channels . While the patent provides generic formula coverage, it does not disclose IC50 values for the specific CAS 946370-44-1 compound. The pyrrolidinylsulfonyl moiety is hypothesized to influence channel subtype selectivity based on structure-activity trends observed within the patent family, yet explicit quantitative data for this exact compound are not provided. This represents a Class-level inference only.
| Evidence Dimension | N-type calcium channel inhibitory activity (inferred target class) |
|---|---|
| Target Compound Data | Not reported for CAS 946370-44-1 specifically |
| Comparator Or Baseline | Generic Formula I compounds (pyrrolidinyl, piperidinyl, hexahydroazepinyl benzenesulfonamides) |
| Quantified Difference | Not calculable; no compound-specific IC50 data available |
| Conditions | In vitro calcium channel assays as described in US20110098281 |
Why This Matters
For procurement decisions related to N-type calcium channel research, the absence of quantitative selectivity data for this specific compound necessitates requesting custom pharmacological profiling before selection.
- [1] Kyle, D.J. et al. (2011). Benzenesulfonyl Compounds and the Use Thereof. US Patent Application US20110098281. View Source
